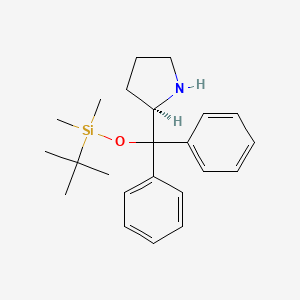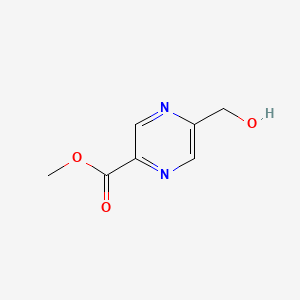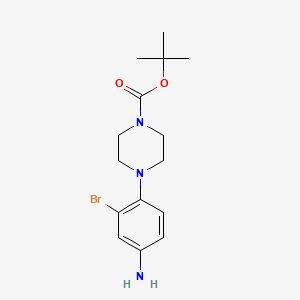![molecular formula C6H4N4O2 B596078 [1,2,4]トリアゾロ[4,3-a]ピラジン-3-カルボン酸 CAS No. 1245644-97-6](/img/structure/B596078.png)
[1,2,4]トリアゾロ[4,3-a]ピラジン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound.
科学的研究の応用
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid has several scientific research applications:
将来の方向性
The future directions for the research on “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives could involve further investigation into their antibacterial and anticancer activities . Additionally, more studies are needed to fully understand their mechanism of action and to evaluate their safety and potential hazards .
作用機序
Target of Action
The primary targets of [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid are c-Met kinase and Poly (ADP-ribose) polymerase 1 (PARP1) . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. PARP1 is a key protein involved in DNA repair and genomic stability.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to exhibit excellent inhibitory activity against c-Met kinase , and it also acts as a PARP1 inhibitor . By inhibiting these targets, the compound interferes with their normal function, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of c-Met kinase and PARP1 affects several biochemical pathways. The inhibition of c-Met kinase can disrupt cellular processes such as cell survival and migration . On the other hand, inhibiting PARP1 can lead to the accumulation of DNA damage, as PARP1 plays a crucial role in DNA repair .
Result of Action
The molecular and cellular effects of [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid’s action are primarily due to its inhibitory effects on c-Met kinase and PARP1. By inhibiting these targets, the compound can disrupt cellular processes and lead to cell death . This makes it a potential therapeutic agent for conditions such as cancer.
生化学分析
Biochemical Properties
It has been found that some derivatives of [1,2,4]Triazolo[4,3-a]pyrazine have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Cellular Effects
In terms of cellular effects, some [1,2,4]Triazolo[4,3-a]pyrazine derivatives have shown satisfactory activity against cancer cell lines such as A549, MCF-7, and Hela . For instance, compound 17l, a derivative of [1,2,4]Triazolo[4,3-a]pyrazine, exhibited excellent antiproliferative activities against these cancer cell lines .
Molecular Mechanism
Some derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases . For example, compound 17l inhibited the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with various reagents to yield the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, isocyanates, and various acids and bases . The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazines can yield amidrazone derivatives, which can further cyclize to form triazoles .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,3-Triazole-fused pyrazines: These compounds have a similar triazole ring fused to a pyrazine ring but differ in their substitution patterns and biological activities.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual inhibition of c-Met and VEGFR-2 kinases sets it apart from other similar compounds, making it a promising candidate for cancer therapy .
特性
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKZPGQGALUACN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681016 |
Source


|
| Record name | [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-97-6 |
Source


|
| Record name | [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
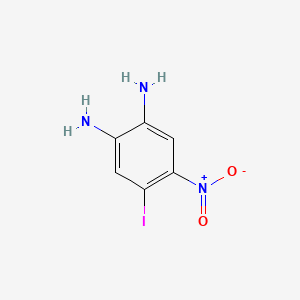
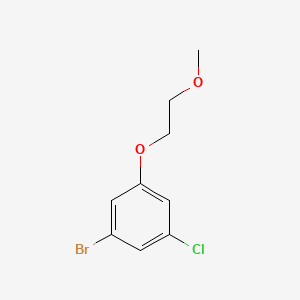
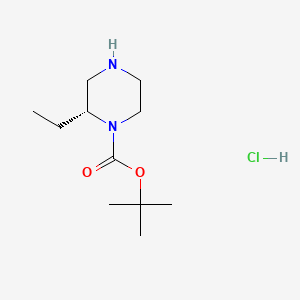
![1H-Pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B595999.png)

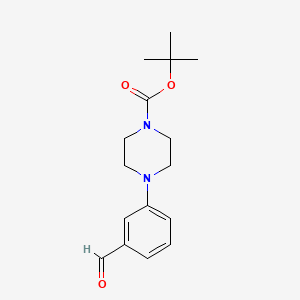
![2-Chlorobenzo[d]thiazole-4-carboxylic acid](/img/structure/B596004.png)
![3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B596005.png)
![3-[3-(Boc-amino)propyl]aniline](/img/structure/B596006.png)

